An In-depth Technical Guide to 2,3,4,5-Tetrabromobenzoic Acid-¹³C₆
An In-depth Technical Guide to 2,3,4,5-Tetrabromobenzoic Acid-¹³C₆
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,4,5-Tetrabromobenzoic acid-¹³C₆ is a stable isotope-labeled internal standard essential for the accurate quantification of its unlabeled counterpart, 2,3,4,5-tetrabromobenzoic acid (TBBA). TBBA is the primary metabolite of the flame retardant 2-ethylhexyl-2,3,4,5-tetrabromobenzoate (EH-TBB), a component of the Firemaster® 550 and BZ-54 mixtures. Due to the widespread use of these flame retardants in consumer products, there is a growing need to monitor human exposure. This guide provides a comprehensive overview of 2,3,4,5-tetrabromobenzoic acid-¹³C₆, its application in bio-monitoring, and the associated methodologies.
Chemical Properties and Data
2,3,4,5-Tetrabromobenzoic acid-¹³C₆ is a highly specialized chemical, and its primary quantitative data are typically provided in a lot-specific Certificate of Analysis upon purchase from a certified reference material supplier. The following tables summarize the general chemical properties and typical specifications.
Table 1: General Chemical Properties
| Property | Value |
| Chemical Formula | ¹³C₆H₂Br₄O₂ |
| Molecular Weight | 443.66 g/mol |
| Appearance | White to Off-White Solid |
| Solubility | Soluble in organic solvents such as methanol (B129727) and acetonitrile. |
| Storage Conditions | +4°C, protected from light. |
Table 2: Typical Specifications for Analytical Standard
| Parameter | Specification | Source |
| Chemical Purity | >95% (as stated by some suppliers) | Inferred from commercial product listings. |
| Isotopic Purity | Typically ≥99 atom % ¹³C | General specification for ¹³C-labeled standards. |
| Available Forms | Neat solid or in solution (e.g., 50 µg/mL in methanol) | Commercial product listings. |
| Unlabeled CAS Number | 27581-13-1 | LGC Standards[1] |
Synthesis
A detailed, publicly available experimental protocol for the synthesis of 2,3,4,5-tetrabromobenzoic acid-¹³C₆ is not available in the peer-reviewed literature. However, its synthesis can be conceptually understood as a two-stage process: the synthesis of ¹³C₆-labeled benzoic acid followed by exhaustive bromination.
Conceptual Synthesis Pathway:
Caption: Conceptual synthesis pathway for 2,3,4,5-Tetrabromobenzoic Acid-¹³C₆.
The synthesis of the ¹³C₆-labeled benzoic acid precursor would likely start from a commercially available, uniformly ¹³C-labeled benzene (B151609) or aniline. This would then be converted to benzoic acid through established organic chemistry reactions. The subsequent step would involve the bromination of the aromatic ring. A potential method for exhaustive bromination of benzoic acid involves using a strong brominating agent like 1.3-dibromoisocyanuric acid in concentrated sulfuric acid. Purification of the final product would be critical to remove any partially brominated isomers.
Application in a Broader Biological Context
2,3,4,5-Tetrabromobenzoic acid-¹³C₆ is instrumental in studying the metabolic fate of the flame retardant EH-TBB. Understanding this metabolic pathway is crucial for assessing human exposure and the potential toxicological implications.
Metabolic Pathway of 2-Ethylhexyl-2,3,4,5-tetrabromobenzoate (EH-TBB)
In vivo, EH-TBB is metabolized to TBBA through the cleavage of the 2-ethylhexyl ester group. This reaction is primarily catalyzed by carboxylesterases found in the liver and other tissues. The resulting TBBA is then excreted, primarily in the urine, making it a key biomarker for EH-TBB exposure.
Caption: Metabolic pathway of the flame retardant EH-TBB to its urinary metabolite TBBA.
Experimental Protocols
The primary application of 2,3,4,5-Tetrabromobenzoic acid-¹³C₆ is as an internal standard in the quantitative analysis of TBBA in biological matrices, most commonly urine. The following is a representative experimental protocol based on published methods.
Quantification of TBBA in Urine using LC-MS/MS
This protocol outlines the key steps for sample preparation and analysis.
1. Sample Preparation
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Spiking: A known amount of 2,3,4,5-Tetrabromobenzoic acid-¹³C₆ internal standard is added to a measured volume of urine.
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Enzymatic Deconjugation: The urine sample is treated with β-glucuronidase/sulfatase to hydrolyze any conjugated forms of TBBA, ensuring the measurement of the total TBBA concentration.
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Solid-Phase Extraction (SPE): The sample is passed through an SPE cartridge to clean up the sample and concentrate the analyte.
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The cartridge is first conditioned with methanol and then equilibrated with water.
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The urine sample is loaded onto the cartridge.
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The cartridge is washed with a water/methanol solution to remove interferences.
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The analyte and internal standard are eluted with an appropriate organic solvent (e.g., methanol or acetonitrile).
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Solvent Evaporation and Reconstitution: The eluate is evaporated to dryness under a gentle stream of nitrogen and reconstituted in a small volume of a solvent compatible with the LC-MS/MS system (e.g., 50:50 methanol:water).
2. LC-MS/MS Analysis
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Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer (MS/MS) is used.
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Chromatographic Separation: The reconstituted sample is injected onto an analytical column (e.g., a C18 column) to separate TBBA from other components in the sample matrix. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile), often with a modifier like formic acid or ammonium (B1175870) acetate, is typically employed.
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Mass Spectrometric Detection: The mass spectrometer is operated in negative electrospray ionization (ESI-) mode. Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions are monitored for both unlabeled TBBA and the ¹³C₆-labeled internal standard.
Table 3: Example MRM Transitions for TBBA and ¹³C₆-TBBA
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| TBBA | 436.7 | 392.7 |
| ¹³C₆-TBBA | 442.7 | 398.7 |
Note: The exact m/z values may vary slightly depending on the instrument and adducts formed.
3. Quantification
The concentration of TBBA in the original urine sample is calculated by comparing the peak area ratio of the unlabeled analyte to the ¹³C₆-labeled internal standard against a calibration curve prepared with known concentrations of unlabeled TBBA and a constant concentration of the internal standard.
Experimental Workflow Diagram:
